molecular formula C18H12N4O4 B7691866 7-methyl-3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol

7-methyl-3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol

Cat. No.: B7691866
M. Wt: 348.3 g/mol
InChI Key: XZZIDZCACYCMTI-UHFFFAOYSA-N
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Description

7-methyl-3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with a 1,2,4-oxadiazole ring and a nitrophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be introduced through the reaction of an appropriate hydrazide with a nitrile under acidic or basic conditions.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where the quinoline derivative is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline ring, leading to the formation of a carboxylic acid derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the hydroxyl group on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of 7-carboxyquinoline derivatives.

    Reduction: Formation of 3-amino-5-(3-aminophenyl)-1,2,4-oxadiazolyl derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 7-methyl-3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound has potential applications in biological research due to its structural similarity to various bioactive molecules. It can be used as a probe to study enzyme interactions and as a scaffold for the development of new drugs.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for the development of drugs for treating various diseases, including cancer and infectious diseases.

Industry

In the materials science industry, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. It can also be used as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-methyl-3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol involves its interaction with specific molecular targets in biological systems. The nitrophenyl group can participate in electron transfer reactions, while the quinoline core can intercalate with DNA, affecting its replication and transcription. The oxadiazole ring can interact with various enzymes, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-methylquinolin-2-ol: Lacks the oxadiazole and nitrophenyl groups, making it less versatile in terms of chemical reactivity and biological activity.

    3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol: Similar structure but without the methyl group, which can affect its physical and chemical properties.

    7-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol:

Uniqueness

The presence of the nitrophenyl group, oxadiazole ring, and quinoline core in 7-methyl-3-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol makes it unique. This combination of functional groups provides a wide range of chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7-methyl-3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O4/c1-10-5-6-11-9-14(17(23)19-15(11)7-10)16-20-18(26-21-16)12-3-2-4-13(8-12)22(24)25/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZIDZCACYCMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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